3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam
Overview
Description
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam is a chemical compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 g/mol . It is a derivative of oxazepam, a well-known benzodiazepine, and is often referred to as an impurity or related compound of oxazepam . This compound is characterized by its unique structure, which includes a 7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione core .
Preparation Methods
The synthesis of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzodiazepine precursor.
Oxidation: The precursor undergoes oxidation to introduce the keto group at the 3-position.
Cyclization: The intermediate product is then cyclized to form the 1,4-benzodiazepine core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam can be compared with other benzodiazepine derivatives such as:
Oxazepam: The parent compound, which has a hydroxyl group at the 3-position instead of a keto group.
Diazepam: Another benzodiazepine with a different substitution pattern on the benzene ring.
Lorazepam: Similar to oxazepam but with a different substitution at the 2-position.
The uniqueness of this compound lies in its specific structural modifications, which influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,13H,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRNOXLABKLWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19554-95-1 | |
Record name | 3-Dehydroxy-3-oxo-4,5-dihydro oxazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019554951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DEHYDROXY-3-OXO-4,5-DIHYDRO OXAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X40KX8CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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